
Cyclopropyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a cyclic amide that contains a cyclopropyl group, a pyrrolidine ring, and a thiophene moiety.
Mecanismo De Acción
The mechanism of action of Cyclopropyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is not fully understood. However, several research studies have suggested that this compound exerts its anticancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Cyclopropyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone has been shown to exhibit significant biochemical and physiological effects. This compound has been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). Furthermore, this compound has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cyclopropyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone in lab experiments is its potential applications in drug discovery and development. This compound has been shown to exhibit significant activity against various types of cancer cells, making it a promising candidate for the development of anticancer drugs. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for the research on Cyclopropyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone. One of the main directions is the development of new and more efficient synthesis methods for this compound. Furthermore, further studies are needed to determine the mechanism of action of this compound and its potential applications in drug discovery and development. Finally, future research should focus on the safety and efficacy of this compound in vivo, with the aim of developing new and more effective anticancer drugs.
Métodos De Síntesis
The synthesis of Cyclopropyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone has been reported in several research articles. One of the most common methods involves the reaction of cyclopropylamine with 3-(thiophen-3-yl)propanoic acid followed by cyclization with phosgene. Another method involves the reaction of 3-(thiophen-3-yl)propanoic acid with cyclopropyl isocyanate followed by cyclization with thionyl chloride.
Aplicaciones Científicas De Investigación
Cyclopropyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone has been studied extensively for its potential applications in drug discovery and development. Several research studies have reported that this compound exhibits significant activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Furthermore, this compound has also been shown to possess anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
cyclopropyl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-12(9-1-2-9)13-5-3-10(7-13)11-4-6-15-8-11/h4,6,8-10H,1-3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPJDJXDGZTFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropanecarbonyl-3-(thiophen-3-yl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2583402.png)
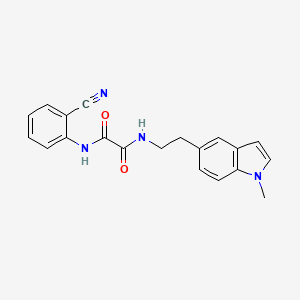
![6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2583406.png)
![2-Chloro-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2583409.png)
![(2S)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2583411.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide](/img/structure/B2583413.png)
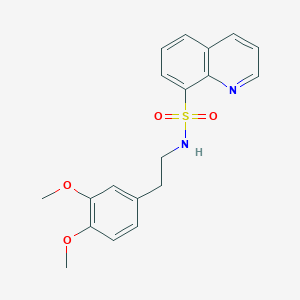

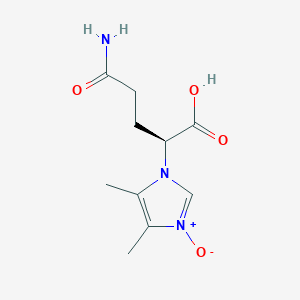
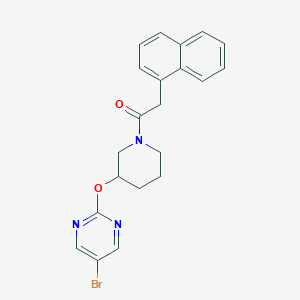
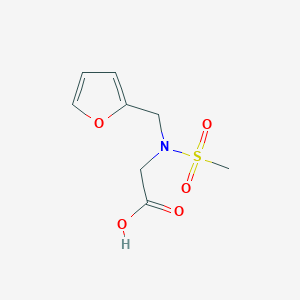
![2-Amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2583422.png)
![N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2583423.png)